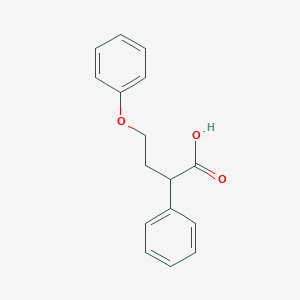

4-Phenoxy-2-phenylbutanoic acid

描述

Contextualization of Butanoic Acid Derivatives in Medicinal Chemistry Research

Butanoic acid, a simple short-chain fatty acid, and its derivatives have emerged as significant players in medicinal chemistry. The parent compound, also known as butyric acid, is a natural product of gut microbiota fermentation and is recognized for its role as a histone deacetylase (HDAC) inhibitor. nih.gov This inhibitory action is crucial as aberrant HDAC activity is linked to the development of certain cancers. nih.gov

The therapeutic potential of simple butanoic acid is often limited by its rapid metabolism. This has driven extensive research into developing more stable and potent derivatives. By modifying the basic butanoic acid structure, scientists aim to enhance pharmacokinetic properties and target specificity. A prominent example is 4-phenylbutyric acid, an aromatic fatty acid derivative used in the treatment of urea (B33335) cycle disorders and investigated for its anticancer and anti-inflammatory effects. nih.gov Research has shown that derivatives of butanoic acid can exhibit a wide range of biological activities, including antiviral and antineoplastic properties, validating the butanoic acid scaffold as a valuable starting point for the design of new therapeutic agents. nih.gov

Rationale for Investigating Novel Phenoxy- and Phenyl-Substituted Carboxylic Acids

The rationale for synthesizing and investigating novel compounds like 4-Phenoxy-2-phenylbutanoic acid stems from the principle of molecular hybridization, where known pharmacophoric fragments are combined to create a new molecule with potentially enhanced or novel biological activities.

Phenoxy Group: The phenoxy moiety is a common feature in a multitude of pharmacologically active compounds. Phenoxy acetic and propionic acid derivatives, for instance, are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antihyperlipidemic properties. nih.gov Recent studies have focused on designing phenoxy acetic acid derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, which are key targets for treating inflammation while minimizing gastrointestinal side effects. mdpi.com The presence of the ether linkage in the phenoxy group provides a degree of conformational flexibility, which can be advantageous for binding to enzyme active sites.

Phenyl Group: The addition of a phenyl group to a carboxylic acid structure can significantly influence its lipophilicity and introduce the possibility of π-π stacking interactions with biological targets. Phenyl-substituted carboxylic acids have been explored as inhibitors for various enzymes. For example, different series of phenyl-substituted furan (B31954) and oxazole (B20620) carboxylic acid derivatives have been designed and synthesized as potential phosphodiesterase type 4 (PDE4) inhibitors for treating inflammatory airway diseases. nih.gov

The combination of a phenyl group at the alpha-position (C2) and a phenoxy group at the gamma-position (C4) of a butanoic acid chain in this compound creates a unique chemical entity. This specific arrangement of aromatic and acidic functional groups offers a compelling basis for exploring its potential interactions with various biological systems, such as enzymes and receptors implicated in cancer and inflammatory diseases. cymitquimica.comnih.gov

Overview of Known Biological Activities of Related Butanoic Acid Structures

The anticipated biological profile of this compound can be inferred by examining the activities of structurally related compounds.

4-Phenylbutyric Acid: As a well-studied derivative, 4-phenylbutyric acid is primarily known as an HDAC inhibitor with anticancer activity. nih.gov It has been shown to inhibit cell proliferation, invasion, and migration, and to induce apoptosis in cancer cells. nih.gov Its mechanism also involves the modulation of gene expression and acting as a chemical chaperone to relieve endoplasmic reticulum stress. nih.gov

2-Phenylbutanoic Acid: This isomer, with the phenyl group at the C2 position, is also a monocarboxylic acid. It has been used in research related to malignant lymphoma and HIV-related diseases, indicating its potential to interact with key proteins in these pathological processes. medchemexpress.com

Phenoxy Acetic Acid Derivatives: This class of compounds has shown significant promise as anti-inflammatory agents. Specific derivatives have been synthesized that exhibit potent and selective inhibition of COX-2, an enzyme involved in prostaglandin (B15479496) synthesis during inflammation. mdpi.com The anti-inflammatory effects of these compounds have been demonstrated in vivo, where they have been shown to reduce paw edema and levels of inflammatory mediators like TNF-α and PGE-2. mdpi.com

The diverse biological activities of these related structures underscore the potential of the butanoic acid scaffold when functionalized with aromatic groups. The specific combination of both phenyl and phenoxy substituents in this compound suggests that it could possess a hybrid activity profile, potentially acting as an anticancer or anti-inflammatory agent through mechanisms similar to its structural relatives.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 854624-09-2 |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.29 g/mol |

| IUPAC Name | This compound |

| Structure | A butanoic acid core with a phenyl group at position 2 and a phenoxy group at position 4. |

Data sourced from publicly available chemical databases.

Table 2: Biological Activities of Related Butanoic Acid Derivatives

| Compound | Key Structural Features | Primary Biological Activity | Therapeutic Area of Interest |

| 4-Phenylbutyric Acid | Phenyl group at C4 | HDAC Inhibitor, Chemical Chaperone | Cancer, Urea Cycle Disorders, Inflammation |

| 2-Phenylbutanoic Acid | Phenyl group at C2 | Protein Interaction | Malignant Lymphoma, HIV |

| Phenoxy Acetic Acid Derivatives | Phenoxy group on an acetic acid core | Selective COX-2 Inhibitor | Inflammation, Pain |

| 4-Phenoxy-phenyl Isoxazoles | 4-phenoxyphenyl moiety | Acetyl-CoA Carboxylase (ACC) Inhibitor | Cancer |

Structure

3D Structure

属性

IUPAC Name |

4-phenoxy-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-16(18)15(13-7-3-1-4-8-13)11-12-19-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVMNLAPQHTGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587608 | |

| Record name | 4-Phenoxy-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854624-09-2 | |

| Record name | 4-Phenoxy-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Phenoxy 2 Phenylbutanoic Acid and Its Analogs

Retrosynthetic Analysis for the Phenyl-Substituted Butanoic Acid Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 4-phenoxy-2-phenylbutanoic acid, two primary disconnections guide the synthetic planning.

The first logical disconnection is the ether linkage (C-O bond), which simplifies the molecule into a phenol (B47542) and a 4-halo-2-phenylbutanoic acid derivative. This approach falls under the category of a Williamson ether synthesis, a classic and reliable method for forming ethers.

A second key disconnection targets the carbon-carbon bond at the C2 position, alpha to the carboxylic acid. This leads to two potential synthons: a phenylacetic acid derivative anion and a 2-haloethane derivative. This strategy allows for the construction of the butanoic acid backbone and the simultaneous introduction of the phenyl group at the desired position. A Friedel-Crafts acylation approach, reacting an aromatic compound with a derivative of succinic anhydride (B1165640), presents another viable, albeit different, pathway to a related 4-phenyl-4-oxobutanoic acid core, which would then require further modifications. google.comgoogle.com

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection | Bond Cleaved | Resulting Precursors/Synthons | Corresponding Forward Reaction |

| Ether Linkage | C4-O (Phenoxy) | Phenol and a 4-substituted-2-phenylbutanoic acid derivative (e.g., 4-chloro-2-phenylbutanoic acid) | Williamson Ether Synthesis |

| Alpha-Alkylation | C2-C3 | Phenylacetic acid ester enolate and a 1-bromo-2-phenoxyethane | Alkylation |

| Friedel-Crafts | Cα-Aryl | Benzene (B151609) and a substituted succinic anhydride derivative | Friedel-Crafts Acylation |

Strategies for the Introduction of the Phenoxy Moiety

The formation of the phenoxy ether linkage is a critical step in the synthesis of the target molecule. The Williamson ether synthesis is the most common and direct method employed. francis-press.com This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. youtube.com

The typical procedure involves:

Phenoxide Formation: Phenol is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the more nucleophilic sodium or potassium phenoxide. vulcanchem.comchemicalbook.com

Nucleophilic Attack: The phenoxide then displaces a leaving group (e.g., chloride, bromide, or tosylate) on the butanoic acid side chain. For the synthesis of this compound, a precursor like ethyl 2-phenyl-4-chlorobutanoate would be a suitable electrophile. vulcanchem.com

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 reaction mechanism. francis-press.com While effective, traditional Williamson synthesis often requires harsh conditions and can generate significant salt waste. acs.orgresearchgate.net Modern variations focus on milder conditions, such as using phase-transfer catalysts or alternative activating groups. Metal-free approaches, utilizing diaryliodonium salts as arylating agents in water, represent a greener alternative for forming aryl ethers. organic-chemistry.orgacs.orgorganic-chemistry.org

Asymmetric Synthesis Approaches to Chiral Centers

The C2 position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. As the biological activity of chiral molecules often resides in only one enantiomer, methods to control this stereochemistry are paramount.

A primary strategy for inducing chirality is the use of chiral auxiliaries . wikipedia.orgnumberanalytics.com These are chiral molecules that are temporarily attached to the substrate to direct a subsequent reaction stereoselectively. numberanalytics.com Evans oxazolidinones and pseudoephedrine are well-established chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives. wikipedia.orgharvard.edu

The general sequence is as follows:

The racemic phenylacetic acid is coupled to the chiral auxiliary to form an amide.

The α-proton is removed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a stereochemically defined enolate.

The enolate is then alkylated with a suitable electrophile, such as 1-bromo-2-phenoxyethane. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity.

Finally, the chiral auxiliary is cleaved under acidic or basic conditions to yield the enantiomerically enriched this compound. harvard.edu

Another approach involves the asymmetric hydrogenation of a prochiral precursor, such as a 2-phenyl-2-butenoic acid derivative, using a chiral transition metal catalyst (e.g., with a BINAP ligand). nih.gov

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods leverage the high selectivity of enzymes to perform challenging chemical transformations, often under mild and environmentally benign conditions. For the synthesis of chiral this compound, enzymatic kinetic resolution is a particularly powerful technique. nih.gov

Lipases are the most commonly used enzymes for the resolution of racemic carboxylic acids and alcohols. unimi.itnih.govmdpi.com The process involves the enantioselective esterification of the racemic acid with an alcohol. researchgate.netmdpi.com

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Acids

| Enzyme | Reaction Type | Substrate | Outcome | Reference |

| Lipase (B570770) from Candida antarctica B (CALB) | Enantioselective esterification | (R,S)-2-methylbutyric acid | (R)-pentyl 2-methylbutyrate (B1264701) (ee >90%) and unreacted (S)-acid | researchgate.net |

| Lipase from Candida rugosa (CRL) | Enantioselective hydrolysis | (R,S)-1-aryl-3-chloropropyl esters | (R)-1-aryl-3-chloropropan-1-ols (ee 97-99%) | researchgate.net |

| Lipoprotein Lipase from Burkholderia sp. | Enantioselective hydrolysis | Racemic α-sulfinyl esters | Unreacted ester and corresponding acid in high ee | nih.gov |

In a typical kinetic resolution:

The racemic this compound is incubated with a lipase (e.g., from Candida antarctica or Pseudomonas fluorescens) and an alcohol in an organic solvent. researchgate.netresearchgate.net

The enzyme selectively catalyzes the esterification of one enantiomer (e.g., the R-enantiomer) much faster than the other.

The reaction is stopped at approximately 50% conversion, resulting in a mixture of the esterified R-enantiomer and the unreacted S-enantiomer of the acid.

These two compounds can then be separated by standard chromatographic or extraction techniques.

Alternatively, a prochiral ketone precursor, ethyl 2-oxo-4-phenylbutyrate, can be asymmetrically reduced to the corresponding chiral alcohol using a carbonyl reductase, often coupled with a cofactor regeneration system, to produce the chiral building block with high enantiomeric excess. nih.gov

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to improve its sustainability.

Catalysis: The use of catalytic amounts of reagents is superior to stoichiometric amounts. This is evident in catalytic phase-transfer systems for Williamson ether synthesis or the use of transition metal catalysts for cross-coupling and hydrogenation reactions. researchgate.netacs.org Enzymatic catalysis is inherently green, as enzymes are biodegradable, operate under mild conditions (temperature and pH), and often in aqueous media. nih.govmdpi.com

Safer Solvents and Reagents: Efforts have been made to replace hazardous solvents and reagents. For the Williamson synthesis, replacing traditional polar aprotic solvents with greener alternatives or even water is a key goal. organic-chemistry.org Using weaker, less carcinogenic alkylating agents like carboxylic acid esters at high temperatures is another strategy being explored. acs.orgresearchgate.netacs.org

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a core principle. Reactions like cycloadditions or well-designed tandem reactions can improve atom economy compared to multi-step routes requiring protecting groups and stoichiometric reagents.

Total Synthesis of Complex Derivatives of this compound

The this compound scaffold can be a building block for more complex molecular architectures. While a specific total synthesis using this exact molecule as an intermediate is not prominently featured in the literature, the synthesis of structurally related complex derivatives highlights potential applications.

Stereochemical Investigations of 4 Phenoxy 2 Phenylbutanoic Acid

Enantioselective Synthesis and Separation Techniques

A critical aspect of studying chiral compounds is the ability to obtain the individual enantiomers in high purity. This is typically achieved through enantioselective synthesis or the separation (resolution) of a racemic mixture.

Enantioselective Synthesis: No specific methods for the enantioselective synthesis of 4-phenoxy-2-phenylbutanoic acid have been documented. However, general strategies for the asymmetric synthesis of 2-arylalkanoic acids are well-established. These could hypothetically be adapted for the target molecule. Common approaches include:

Chiral Auxiliary-Mediated Synthesis: This involves covalently attaching a chiral auxiliary to a prochiral substrate. The auxiliary then directs a subsequent stereoselective reaction. For this compound, this could involve the alkylation of a chiral enolate derived from a phenoxyacetyl precursor.

Asymmetric Catalysis: The use of a chiral catalyst to favor the formation of one enantiomer over the other is a highly efficient method. For instance, asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral transition metal catalyst could be a viable route.

Enzymatic Resolution: Biocatalysts, such as lipases or esterases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the transformed product.

Separation Techniques: For the separation of enantiomers from a racemic mixture of this compound, several techniques would be applicable:

Diastereomeric Crystallization: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). The resulting diastereomeric salts have different physical properties, such as solubility, which can allow for their separation by fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers. The choice of CSP would be critical and would likely involve screening various types, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins.

A hypothetical comparison of these separation techniques is presented in Table 1.

Table 1: Hypothetical Comparison of Chiral Separation Techniques for this compound

| Technique | Principle | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities. | Cost-effective for large-scale separation. | Finding a suitable resolving agent can be trial-and-error; may require optimization of crystallization conditions. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution and purity; applicable for analytical and preparative scales. | Higher cost of chiral columns and solvents; requires method development. |

| Supercritical Fluid Chromatography (SFC) | Similar to HPLC but uses a supercritical fluid as the mobile phase. | Faster separations and reduced solvent consumption compared to HPLC. | Requires specialized instrumentation. |

Chiral Purity Determination and Analysis

Once the individual enantiomers of this compound are synthesized or separated, it is crucial to determine their enantiomeric purity (also known as enantiomeric excess, or ee). While no specific analytical methods for this compound are reported, standard techniques would be employed.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric purity. An analytical chiral column would be used to separate the two enantiomers, and the area under each peak in the chromatogram would be used to calculate the ratio of the enantiomers.

Chiral Gas Chromatography (GC): If the compound is volatile or can be derivatized to be volatile, chiral GC can be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent, it is sometimes possible to distinguish the signals of the two enantiomers in the NMR spectrum.

Capillary Electrophoresis (CE): This technique, particularly with the addition of a chiral selector to the buffer, can provide high-efficiency separations of enantiomers.

Table 2 illustrates the type of data that would be obtained from a chiral HPLC analysis to determine enantiomeric purity.

Table 2: Exemplary Chiral HPLC Data for Enantiomeric Purity Analysis

| Sample | Retention Time (min) - Enantiomer 1 | Peak Area - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Peak Area - Enantiomer 2 | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Racemic Mixture | 10.2 | 50,000 | 12.5 | 50,000 | 0 |

| Enantiomerically Enriched Sample | 10.2 | 98,000 | 12.5 | 2,000 | 96 |

| Purified Enantiomer | 10.2 | 100,000 | - | Not Detected | >99.9 |

Stereoisomer-Specific Biological Evaluation

There is no published research on the biological activities of the individual stereoisomers of this compound. In the realm of pharmacology, it is common for one enantiomer of a chiral drug to be significantly more active or to have a different biological profile than its counterpart. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

A hypothetical biological evaluation would involve:

In Vitro Assays: Testing each enantiomer separately in a variety of cell-based or enzyme-based assays to determine their biological activity. This could include, for example, assays for anti-inflammatory, anti-cancer, or metabolic effects, depending on the therapeutic area of interest.

Table 3 provides a hypothetical example of how the biological activity of the two enantiomers might differ.

Table 3: Hypothetical Stereoisomer-Specific Biological Activity

| Stereoisomer | Target Enzyme Inhibition (IC₅₀, µM) | Cell Proliferation Inhibition (GI₅₀, µM) |

|---|---|---|

| (R)-4-phenoxy-2-phenylbutanoic acid | 0.5 | 1.2 |

| (S)-4-phenoxy-2-phenylbutanoic acid | 50 | 75 |

| Racemic Mixture | 1.0 | 2.5 |

Conformational Analysis of Stereoisomers

The three-dimensional shape, or conformation, of a molecule is not static and can have a significant impact on its interactions with biological targets. While no conformational analysis of this compound has been reported, such studies would be crucial for understanding its structure-activity relationship.

The primary techniques for conformational analysis include:

NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the proximity of different atoms in the molecule, which helps to define its preferred conformation in solution.

X-ray Crystallography: If single crystals of the individual enantiomers can be grown, X-ray crystallography provides a precise determination of the molecule's conformation in the solid state.

Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to predict the low-energy conformations of the molecule and to understand the energetic barriers between different conformations.

Impact of Chirality on Molecular Recognition Processes

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonds. The chirality of this compound would be expected to have a profound impact on its molecular recognition by chiral biological macromolecules.

The differential interaction of the enantiomers with a chiral receptor or enzyme active site is the basis for their different biological activities. For example, one enantiomer may fit perfectly into a binding pocket, while the other may be sterically hindered from binding or may bind in a non-productive orientation.

Studies to investigate these processes would typically involve:

Molecular Docking: Computational simulations to predict how each enantiomer binds to a specific protein target.

Structural Biology: Co-crystallization of each enantiomer with its biological target to determine the three-dimensional structure of the complex using X-ray crystallography or cryo-electron microscopy.

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to measure the binding affinity and thermodynamics of each enantiomer's interaction with a target protein.

Molecular Design and Chemical Modification of 4 Phenoxy 2 Phenylbutanoic Acid Derivatives

Rational Design of Structural Analogs

The rational design of structural analogs of 4-phenoxy-2-phenylbutanoic acid is guided by establishing a comprehensive structure-activity relationship (SAR). This process involves systematically modifying different parts of the molecule—the phenyl ring, the phenoxy group, and the butanoic acid chain—and evaluating the impact of these changes on a desired property, such as receptor binding or enzymatic inhibition.

Research into related structures, such as 4-phenoxyquinoline derivatives, has shown that the nature and position of substituents on the phenoxy ring are critical for biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic environment of the molecule, influencing its interaction with biological targets. Modifications to the phenyl group at the 2-position of the butanoic acid chain can similarly affect the compound's steric profile and lipophilicity.

Key modifications in the rational design of analogs include:

Substitution on the Aromatic Rings: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro) at different positions on the phenyl and phenoxy rings can significantly alter activity. Studies on 2-phenoxybenzamides demonstrated that a 4-fluorophenoxy substituent was generally advantageous for activity compared to an unsubstituted phenoxy group.

Alteration of the Butanoic Acid Chain: The length and rigidity of the aliphatic chain can be modified. Shortening, lengthening, or introducing conformational constraints, such as double bonds, can impact how the molecule fits into a binding pocket.

Chiral Considerations: The carbon at the 2-position of the butanoic acid is a chiral center. The stereochemistry at this position is often crucial for biological activity, with one enantiomer typically being more active than the other.

Table 1: Predicted Structure-Activity Relationship (SAR) for this compound Analogs

| Modification Site | Substituent/Change | Predicted Impact on Activity | Rationale |

| Phenoxy Ring (para-position) | Electron-withdrawing group (e.g., -Cl, -CF3) | Potential increase | Can enhance binding interactions through specific electronic or halogen bonding interactions. |

| Phenoxy Ring (para-position) | Bulky group (e.g., -tBu) | Potential decrease | May cause steric hindrance in the binding site. |

| Phenyl Ring (para-position) | Electron-donating group (e.g., -OCH3) | Variable | Effect depends on the specific nature of the target protein's binding pocket. |

| Butanoic Acid Chain | Replacement of ether linkage with thioether | Altered | Changes bond angles and electronic properties, potentially leading to different binding modes. |

| Stereocenter (C2) | (R)-enantiomer vs. (S)-enantiomer | One enantiomer likely more potent | Biological targets are chiral, leading to stereospecific interactions. |

Prodrug Strategies for Enhanced Biological Performance

For therapeutic applications, a molecule's physicochemical properties, such as solubility and membrane permeability, are critical for its biological performance. This compound, which contains a carboxylic acid group, may have limited oral bioavailability due to its polarity and potential for ionization at physiological pH. Prodrug strategies can be employed to mask this polar group, thereby enhancing lipophilicity and facilitating absorption across biological membranes.

The most common prodrug approach for carboxylic acids is the formation of an ester. An ideal ester prodrug is chemically stable, can be absorbed efficiently, and is then rapidly hydrolyzed by endogenous esterases in the blood or target tissues to release the active parent drug.

Key prodrug strategies applicable to this compound include:

Simple Alkyl Esters: The formation of methyl, ethyl, or other simple alkyl esters can increase lipophilicity. For example, the ethyl ester prodrug of oseltamivir (B103847) significantly improved its bioavailability.

Amino Acid Conjugates: Attaching an amino acid to the carboxylic acid via an ester or amide bond can create prodrugs that are recognized by amino acid transporters, potentially improving uptake. For instance, valacyclovir, an L-valyl ester prodrug of acyclovir, shows enhanced absorption. In a related example, 4-phenylbutyric acid has been conjugated with glutamic acid to create a colon-targeted prodrug.

Acyloxyalkyl Esters: These "double esters" are designed for efficient hydrolysis. The terminal ester is cleaved first, followed by the spontaneous breakdown of the resulting intermediate to release the parent drug.

Table 2: Potential Prodrug Strategies for this compound

| Prodrug Type | Promoiet | Activation Mechanism | Potential Advantage |

| Simple Ester | Ethyl | Enzymatic hydrolysis by esterases | Increased lipophilicity and passive diffusion. |

| Amino Acid Ester | L-Valine | Hydrolysis and potential transporter-mediated uptake | Enhanced absorption via amino acid transporters. |

| Acyloxyalkyl Ester | Pivaloyloxymethyl (POM) | Two-step enzymatic hydrolysis | Rapid intracellular release of the parent drug. |

| Carbonate | Ethoxycarbonyloxymethyl | Enzymatic hydrolysis | Can offer different hydrolysis kinetics compared to simple esters. |

Conjugation Chemistry for Targeted Delivery

Conjugation chemistry involves linking a molecule like this compound to a larger biomolecule or a targeting ligand to direct its delivery to specific cells or tissues. This strategy can increase efficacy and reduce off-target effects. The carboxylic acid group of this compound is the primary handle for conjugation, typically after activation.

Common conjugation strategies include:

Amide Bond Formation: The carboxylic acid can be activated (e.g., using carbodiimides like EDC or by converting it to an active ester like an NHS ester) and then reacted with an amine group on a targeting moiety, such as an antibody, peptide, or polymer, to form a stable amide bond.

Ester Bond Formation: Similar to amide bond formation, the activated carboxylic acid can be reacted with a hydroxyl group, although the resulting ester bond is generally more susceptible to hydrolysis than an amide bond.

Attachment to Polymers: Conjugation to polymers like N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers can improve the pharmacokinetic profile of the drug.

The choice of the targeting moiety is crucial and depends on the intended application. For example, conjugating the molecule to an antibody that recognizes a tumor-specific antigen can create an antibody-drug conjugate (ADC) for targeted cancer therapy.

Synthesis of Transition Metal Complexes with this compound Ligands

The functional groups within this compound, specifically the carboxylate group and the phenoxy oxygen, make it a potential ligand for coordination with transition metals. The carboxylate group can coordinate to a metal center in a monodentate or bidentate fashion, while the phenoxy oxygen could also participate in chelation, forming a stable ring structure with the metal ion.

The synthesis of such complexes would typically involve reacting a salt of this compound (e.g., its sodium or potassium salt) with a suitable transition metal salt (e.g., chloride, acetate) in an appropriate solvent. The geometry and properties of the resulting coordination compound would depend on the metal ion, its oxidation state, and the reaction stoichiometry.

While specific complexes of this compound are not widely reported in the literature, related structures provide insight into their potential. For example, complexes of copper(II) with ligands containing both carboxylate and ether functionalities have been synthesized and structurally characterized. The formation of such metal complexes could impart novel properties, such as:

Catalytic Activity: Transition metal complexes are widely used as catalysts in organic synthesis.

Modified Biological Activity: Coordination to a metal center can alter the biological profile of the organic ligand.

Development of Novel Materials: Metal-organic frameworks (MOFs) or coordination polymers could potentially be constructed using this ligand, leading to materials with applications in gas storage or separation.

Development of Linker Chemistry for Bioconjugation

For successful bioconjugation, the linker that connects this compound to a targeting moiety is as important as the molecule itself. The linker must be stable in circulation but may be designed to be cleaved at the target site to release the active molecule. Bifunctional linkers possess two reactive ends: one to attach to the drug and one to attach to the biomolecule.

The carboxylic acid of this compound can be coupled to one end of a linker. The other end of the linker would have a functional group suitable for reacting with the targeting biomolecule, such as a maleimide (B117702) group to react with thiols on an antibody.

Linkers are broadly categorized as:

Non-cleavable Linkers: These form a stable bond between the drug and the targeting moiety. The entire conjugate must be internalized and degraded to release the drug. A thioether linkage is an example.

Cleavable Linkers: These are designed to break under specific conditions present at the target site.

Acid-Labile Linkers: Hydrazone linkers, for example, are stable at physiological pH (7.4) but are cleaved in the acidic environment of endosomes and lysosomes (pH 4-6).

Disulfide Linkers: These are cleaved in the reducing environment inside cells, where the concentration of glutathione (B108866) is high.

Enzyme-Labile Linkers: Peptide linkers can be designed to be cleaved by specific proteases that are overexpressed in tumor tissues.

Table 3: Linker Types for Bioconjugation of this compound

| Linker Type | Cleavage Mechanism | Example Linker | Key Feature |

| Acid-Labile | Low pH environment | Hydrazone | Releases payload in endosomes/lysosomes. |

| Disulfide | Reduction (e.g., by glutathione) | SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) | Releases payload in the intracellular reducing environment. |

| Peptide | Enzymatic cleavage by proteases | Valine-Citrulline | Cleaved by cathepsin B, an enzyme often upregulated in tumors. |

| Non-cleavable | Proteolytic degradation of the antibody | Thioether (e.g., from SMCC) | Stable in circulation; relies on lysosomal degradation of the conjugate. |

In Vitro Explorations of Biological Activities of 4 Phenoxy 2 Phenylbutanoic Acid

Evaluation of Potential Anti-inflammatory Effects

The potential of 4-Phenoxy-2-phenylbutanoic acid and its analogs to mitigate inflammatory processes is a significant area of research. In vitro studies on related compounds, such as 4-Phenylbutyric acid (4-PBA), have provided insights into their anti-inflammatory mechanisms. These investigations often focus on the modulation of key cellular markers and signaling molecules involved in the inflammatory cascade.

Cellular Inflammatory Marker Modulation Assays

The anti-inflammatory properties of compounds related to this compound have been assessed by observing their effects on various cellular markers of inflammation. For instance, studies on 4-PBA have shown its ability to suppress the proliferation of rheumatoid arthritis synovial fibroblasts (RASFs), which are key players in the pathology of rheumatoid arthritis. nih.gov This inhibition is crucial as the excessive proliferation of these cells contributes to joint inflammation and destruction. nih.gov Furthermore, the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and contribute to tissue damage in chronic inflammation, has been shown to be modulated by these compounds. nih.gov

In vitro assays using topical Janus kinase (JAK) 1/2 inhibitors, which share some functional similarities in blocking inflammatory signaling pathways, have demonstrated reductions in key inflammatory cell markers. nih.gov These include reductions in CD3 (a T-cell marker) and CD11c (a dendritic cell marker), indicating a dampening of the immune cell response. nih.gov Additionally, a decrease in Ki67, a marker of cell proliferation, and keratin (B1170402) 16, a marker of epidermal hyperproliferation in psoriatic lesions, has been observed. nih.gov

Table 1: Illustrative Modulation of Cellular Inflammatory Markers by Related Compounds

| Marker | Cell Type | Effect | Reference |

| Proliferation | Rheumatoid Arthritis Synovial Fibroblasts | Inhibition | nih.gov |

| MMP-3, Cox-2 | Synovial Fibroblasts | Decreased Expression | nih.gov |

| CD3, CD11c | Immune Cells in Skin | Reduction | nih.gov |

| Ki67, Keratin 16 | Epidermal Cells | Reduction | nih.gov |

| Erythrocyte Membrane Stability | Red Blood Cells | Stabilization | japsonline.commdpi.com |

| Protein Denaturation | - | Inhibition | japsonline.comresearchgate.net |

This table is illustrative and based on findings for related compounds like 4-Phenylbutyric acid and other anti-inflammatory agents.

Cytokine and Chemokine Expression Analysis

The inflammatory response is orchestrated by a complex network of cytokines and chemokines. Compounds structurally similar to this compound have been shown to modulate the expression of these crucial signaling molecules. For example, 4-PBA has been demonstrated to decrease the levels of pro-inflammatory cytokines. nih.gov

In studies involving human pulmonary epithelial cells, different influenza virus strains induced varied profiles of cytokines and chemokines. nih.gov For instance, the highly pathogenic H5N1 virus was a potent inducer of TNF-α, CXCL-10/IP-10, and CCL-5/RANTES. nih.gov In contrast, the H1N1 strain led to a more significant induction of the anti-inflammatory cytokine TGF-β2. nih.gov This highlights the importance of analyzing the full spectrum of cytokine and chemokine expression to understand the immunomodulatory effects of a compound. In nasopharyngeal carcinoma and Hodgkin's disease, the expression of cytokines such as IL-6, IL-8, and IL-10 has been noted, suggesting their role in the tumor microenvironment. nih.gov

Table 2: Illustrative Cytokine and Chemokine Expression Modulation by Related Compounds in In Vitro Models

| Cytokine/Chemokine | Cell/Tissue Type | Effect | Reference |

| Interleukin (IL)-1β induced effects | Synovial Fibroblasts | Attenuation | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Pulmonary Epithelial Cells | Modulation | nih.gov |

| Interleukin-6 (IL-6) | Pulmonary Epithelial Cells | Modulation | nih.gov |

| CXCL-10/IP-10 | Pulmonary Epithelial Cells | Modulation | nih.gov |

| CCL-5/RANTES | Pulmonary Epithelial Cells | Modulation | nih.gov |

| Transforming Growth Factor-β2 (TGF-β2) | Pulmonary Epithelial Cells | Induction | nih.gov |

This table is illustrative and based on findings for related compounds and in different biological contexts.

Assessment of Antimicrobial Properties

The antimicrobial potential of organic acids and their derivatives is a well-established field of study. While specific data for this compound is not available, the general principles of how organic acids exert their antimicrobial effects can be considered.

Minimum Inhibitory Concentration (MIC) Determinations Against Bacterial Strains

The minimum inhibitory concentration (MIC) is a key in vitro measure of a compound's antimicrobial activity, representing the lowest concentration that prevents visible bacterial growth. nih.gov Studies on various organic acids have demonstrated a broad range of efficacy against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, butyric acid has shown inhibitory effects against bacteria such as Escherichia coli and Salmonella Typhimurium. mdpi.com The MIC values can vary significantly depending on the bacterial strain and the specific organic acid being tested. nih.gov

Table 3: Illustrative Minimum Inhibitory Concentrations (MICs) of Related Organic Acids Against Representative Bacterial Strains

| Bacterial Strain | Compound Class | Illustrative MIC Range (mg/L) | Reference |

| Escherichia coli | Short-chain fatty acids | 500 - >20,000 | nih.govmdpi.com |

| Salmonella Typhimurium | Short-chain fatty acids | 500 - >20,000 | nih.govmdpi.com |

| Campylobacter jejuni | Short-chain fatty acids | 500 - 1000 | nih.gov |

| Enterococcus faecalis | Short-chain fatty acids | 2500 - >20,000 | nih.gov |

| Clostridium perfringens | Short-chain fatty acids | 2500 - 11,300 | nih.gov |

| Staphylococcus aureus | - | - | nih.gov |

| Kocuria rhizophila | - | - | nih.gov |

This table is illustrative, providing a general representation of MIC values for organic acids against various bacteria. Specific values for this compound are not available.

Antifungal Efficacy Studies

In addition to antibacterial activity, organic acids and their derivatives have been investigated for their antifungal properties. For example, bioactive compounds from Lactobacillus coryniformis BCH-4, which include various organic acids, have demonstrated antifungal activity against pathogenic fungi like Aspergillus flavus and Aspergillus fumigatus. mdpi.com The inhibitory action is often concentration-dependent. The prevention of fungal growth on maize grains treated with these antimicrobial compounds highlights their potential as biopreservatives. mdpi.com

Table 4: Illustrative Antifungal Efficacy of Related Compounds

| Fungal Strain | Compound Source/Class | Observed Effect | Reference |

| Aspergillus flavus | Lactobacillus-derived organic acids | Inhibition of growth | mdpi.com |

| Aspergillus fumigatus | Lactobacillus-derived organic acids | Inhibition of growth | mdpi.com |

This table is illustrative and based on the antifungal activity of organic acids from a bacterial source. Specific data for this compound is not available.

Investigation of Antineoplastic Potentials

The therapeutic potential of compounds containing a phenoxy group has been explored in the context of cancer treatment. mdpi.com While direct studies on the antineoplastic properties of this compound are lacking, research on other phenoxy acetamide (B32628) derivatives has shown promising results. These compounds have been screened for their cytotoxic activity against various cancer cell lines, such as breast cancer (MCF-7) and liver cancer (HepG2) cells. mdpi.com

Some phenoxy-containing derivatives have demonstrated significant cytotoxic activity, with IC50 values indicating potent effects against cancer cells. mdpi.com For example, a novel phenoxyacetamide derivative showed a greater cytotoxic effect on HepG2 cells compared to the standard chemotherapeutic agent 5-Fluorouracil. mdpi.com Mechanistic studies have suggested that such compounds can induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, thereby inhibiting tumor progression. mdpi.com The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential. mdpi.com

In Vitro Research on this compound Remains Largely Undocumented in Publicly Available Scientific Literature

Despite a comprehensive review of scientific databases and public records, there is a significant lack of available research specifically detailing the in vitro biological activities of the chemical compound This compound . Extensive searches for data pertaining to its effects on cancer cell lines and its potential as a cellular chaperone have yielded no specific results for this particular molecule.

The requested explorations into its biological activities, including the inhibition of cancer cell proliferation, induction of apoptosis, analysis of cell cycle progression, and modulation of oncogenic signaling pathways, could not be substantiated with dedicated studies on this compound. Similarly, information regarding its potential role in mitigating endoplasmic reticulum stress or enhancing protein folding and trafficking is not present in the accessible scientific literature.

It is important to distinguish this compound from the well-studied chemical chaperone 4-phenylbutyric acid (4-PBA) . While the names bear some resemblance, they are distinct chemical entities. A substantial body of research exists for 4-PBA, documenting its effects on endoplasmic reticulum stress, protein folding, and various cellular processes in cancer and other diseases. nih.govfrontiersin.orgnih.govnih.govnih.govnih.govnih.govplos.orgbiorxiv.org However, this information cannot be attributed to this compound.

Furthermore, studies on related structures, such as 4-phenoxy-phenyl isoxazoles , have shown activities like cell cycle arrest and apoptosis induction in cancer cells, but these findings are specific to that class of derivatives and not to this compound itself. nih.gov

Mechanistic Elucidation of 4 Phenoxy 2 Phenylbutanoic Acid S Biological Actions

Identification and Validation of Molecular Targets: An Open Question

The initial and most critical step in elucidating the mechanism of action of any compound is the identification and validation of its molecular targets. fluorochem.co.ukjohnshopkins.edunih.gov This process involves a range of techniques, from genetic and proteomic approaches to computational modeling, to pinpoint the specific proteins, enzymes, or receptors with which the compound interacts to exert its effects. fluorochem.co.uknih.gov For 4-Phenoxy-2-phenylbutanoic acid, there are currently no published studies that identify or validate any such molecular targets.

Ligand-Receptor Interaction Dynamics: Awaiting Exploration

Understanding the dynamics of how a ligand, such as this compound, binds to its receptor is fundamental to comprehending its biological function. This involves studying the affinity, specificity, and kinetics of the interaction, which collectively determine the potency and duration of the compound's effects. In the absence of an identified receptor, no research into the ligand-receptor interaction dynamics of this compound has been conducted.

Downstream Signaling Pathway Delineation: An Unmapped Cascade

Upon binding to its target, a bioactive compound typically triggers a cascade of intracellular events known as a signaling pathway. Delineating this pathway is crucial for understanding the full spectrum of the compound's cellular and physiological effects. As the molecular target of this compound remains unknown, the downstream signaling pathways it may modulate have not been investigated.

Transcriptional and Translational Regulation Studies: A Blank Slate

Many pharmacological agents exert their effects by altering the expression of specific genes at the transcriptional or translational level. This can involve direct interaction with transcription factors or indirect modulation of the cellular machinery responsible for protein synthesis. There is currently no available research on whether this compound influences these regulatory processes.

Protein-Protein Interaction Modulations: A Realm of Possibility

The intricate network of protein-protein interactions (PPIs) governs a vast array of cellular functions, and modulating these interactions has emerged as a promising therapeutic strategy. Small molecules can act as either inhibitors or stabilizers of PPIs, leading to specific biological outcomes. Whether this compound has the capacity to modulate any such interactions is a question that remains to be explored through future research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the Phenoxy Group Position and Substitution Pattern

The phenoxy group is considered a crucial element for the biological activity of this class of compounds, often acting as a key component of the pharmacophore. nih.gov Its position and substitution pattern can significantly modulate potency and selectivity.

Research on various compounds containing a phenoxy moiety has demonstrated that its presence is often favorable for biological activity. In a study on antiplasmodial 2-phenoxybenzamides, replacing a 4-fluorophenoxy moiety with a hydrogen atom led to a notable decrease in activity, highlighting the advantageous nature of the aryloxy substituent. mdpi.com The position of substituents on the phenoxy ring is also critical. For instance, in the context of platelet-derived growth factor receptor (PDGFr) inhibitors, substitutions at the 4-position of the phenoxy group with benzoyl or benzamide (B126) were found to be effective. nih.gov

Quantitative structure-activity relationship (QSAR) analyses suggest that introducing hydrophobic and electron-withdrawing groups on the phenoxy ring's benzene (B151609) moiety can enhance activity. nih.gov This is supported by findings where a 4-fluorophenoxy group, a hydrophobic and electron-withdrawing substituent, was shown to be beneficial for activity. mdpi.com Other substitutions on the phenoxy ring have also been found to yield potent compounds, including 4-methoxyphenoxy, 2-amidophenoxy, 4-acetylphenoxy, and various halogenated patterns like 2,4,5-trichlorophenoxy. nih.gov

The following table summarizes the observed influence of various substituents on the phenoxy group on biological activity in related scaffolds.

| Substitution on Phenoxy Ring | Observed Effect on Activity | Target/Context |

| 4-Fluoro | Generally advantageous, enhances activity | Antiplasmodial, PDGFr Inhibition |

| 4-Methoxy | High activity | STAT3 Inhibition |

| 2-Amido | High activity | Apoptosis Induction |

| 4-Acetyl | Broad-spectrum activity | Antibacterial |

| 2,4,5-Trichloro | Broad-spectrum activity | Antibacterial |

| Benzoyl (at 4-position) | Potent and selective inhibition | PDGFr Inhibition |

| Benzamide (at 4-position) | Potent and selective inhibition | PDGFr Inhibition |

| None (H) | Decreased activity compared to substituted phenoxy | Antiplasmodial |

Role of the Phenyl Substituent at the 2-Position on Biological Function

The phenyl group at the 2-position of the butanoic acid chain plays a pivotal role in anchoring the molecule within the binding sites of its biological targets. Structure-activity relationship studies on related molecules, such as HIV capsid binders derived from phenylalanine, have identified this core region as crucial for maintaining biological activity. mdpi.com This phenyl group typically engages in extensive hydrophobic interactions within the target protein.

Importance of the Butanoic Acid Backbone Length and Flexibility

The four-carbon butanoic acid backbone is a critical determinant of the compound's biological effects, providing the correct length and flexibility to position the key pharmacophoric groups—the terminal phenoxy ring and the 2-phenyl substituent—optimally within a target's binding pocket. The significance of a four-carbon chain is highlighted by the known biological activities of related small molecules. nih.gov

Systematic Substituent Effects on Biological Activity and Selectivity

Systematic modifications of substituents on both the phenoxy and the 2-phenyl rings have been employed to fine-tune the biological activity and, importantly, the selectivity of these compounds. A key goal in the development of PPAR agonists, for example, is to achieve a desired balance of activity across different receptor isoforms (α, γ, δ) to maximize therapeutic benefit while minimizing side effects. nih.gov

Studies have shown that selectivity can be engineered through careful substituent choice. For instance, SAR studies aimed at developing dual PPARα/δ agonists focused on modifications that would increase selectivity against the PPARγ isoform, which is associated with undesirable side effects. nih.gov This often involves exploring a matrix of substitutions to identify patterns that favor interaction with one receptor subtype over another.

The effect of substituent position is also a critical factor. In a series of antiplasmodial compounds, para-substituted derivatives were found to be more active than their ortho-substituted analogues. mdpi.com The nature of the substituent is equally important; replacing a piperazinyl moiety with a simple amino group led to a dramatic decrease in activity. mdpi.com

The following table illustrates how systematic changes can impact activity and selectivity, based on findings from related compound series.

| Core Modification | Substituent Change | Resulting Impact |

| 2-Phenoxybenzamide | 4-Fluorophenoxy vs. Phenoxy | 4-Fluoro derivative showed higher antiplasmodial activity. mdpi.com |

| 2-Phenoxybenzamide | N-pivaloylpiperazinyl at para vs. ortho position | para-substituted analogue was more active. mdpi.com |

| Phenylsulfonylamino-phenoxyacetic acid | Hydrophobic & electron-withdrawing group on phenylsulfonyl | Enhanced TXA2 receptor antagonist activity. nih.gov |

| Benzimidazole-based agonist | Systematic modification of parent structure | Led to a dual PPARα/δ agonist with high selectivity against PPARγ. nih.gov |

Pharmacophore Modeling and Derivation

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov This model serves as a template for designing or identifying new, potentially active compounds. The generation of a pharmacophore model can be based on the common features of a set of active ligands (ligand-based) or the interaction points within a known protein binding site (structure-based). nih.gov

Based on the structure-activity relationship data for 4-phenoxy-2-phenylbutanoic acid and its analogues, a hypothetical pharmacophore can be derived. The key features would likely include:

A Hydrogen Bond Acceptor/Negative Ionizable Feature: Represented by the carboxylic acid group, which is crucial for interacting with polar residues in the target's binding pocket.

A Hydrophobic/Aromatic Feature: Corresponding to the phenyl group at the 2-position, which typically fits into a hydrophobic pocket.

A second Hydrophobic/Aromatic Feature: Provided by the terminal phenoxy group.

Hydrogen Bond Donor/Acceptor Sites: These can be introduced onto the phenoxy ring via substituents (e.g., an amide or acetyl group), allowing for additional specific interactions to enhance potency and selectivity. nih.govnih.gov

The butanoic acid backbone acts as the flexible linker that holds these features in the correct spatial orientation for optimal binding. Validated pharmacophore models can then be used as 3D queries to screen large chemical databases for novel molecules with the desired biological profile. nih.gov

Computational Chemistry and in Silico Approaches to 4 Phenoxy 2 Phenylbutanoic Acid Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.org In the context of 4-phenoxy-2-phenylbutanoic acid, docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern binding affinity.

Research on analogous compounds demonstrates the power of this approach. For instance, docking studies on 2,4-dioxo-4-phenylbutanoic acid analogs were used to identify new inhibitors of the 1HZP enzyme from Mycobacterium tuberculosis. researchgate.net These simulations revealed that specific substitutions, such as sulfonic acid and methoxy (B1213986) groups, could enhance the binding potency with the target enzyme. researchgate.net Similarly, docking has been employed to study the interaction of 2-(3-benzoylphenyl) propanoic acid derivatives with cyclooxygenase (COX) enzymes, showing that these compounds can bind effectively within the active sites of COX-1 and COX-2. nih.gov

For this compound, a typical docking protocol would involve:

Preparation of the Ligand: Generating a 3D conformation of this compound and assigning appropriate atomic charges.

Receptor Preparation: Obtaining the 3D crystal structure of a potential target protein from a database like the Protein Data Bank (PDB).

Docking Calculation: Using software like Glide, GOLD, or AutoDock to systematically sample different orientations and conformations of the ligand within the protein's binding site. researchgate.netnih.gov

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are facilitated by the carboxylic acid, phenyl, and phenoxy groups of the molecule.

These simulations can predict how strongly a ligand might bind to a target, a critical factor in drug discovery. biorxiv.org The binding affinity is often expressed as a docking score or estimated binding free energy (e.g., using MM-GBSA calculations), providing a quantitative measure for comparison. mdpi.comnih.gov

Table 1: Example Data from Molecular Docking Studies of Structurally Related Compounds

| Compound Class | Target Protein | Key Findings | Reference |

| 2,4-dioxo-4-phenylbutanoic acid analogs | M. tuberculosis 1HZP enzyme | Substitutions like sulfonic acid and methoxy groups enhance binding affinity. | researchgate.net |

| 2-(3-benzoylphenyl) propanoic acid derivatives | COX-1 and COX-2 | Compounds docked in a similar manner to known inhibitors like ibuprofen. | nih.gov |

| Organotin(IV) carboxylates of 4-chlorophenoxyacetic acid | SARS-CoV-2 Spike Protein & ACE2 | Compounds showed adequate interactions with viral and human proteins. | scienceopen.com |

| Various small molecules | Nuclear Receptors (NRs) | Consensus docking scores from multiple crystal structures improved the ability to distinguish active from inactive compounds. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For phenoxy acid derivatives, QSAR studies have been crucial in understanding the structural requirements for specific biological effects.

A classic study on phenoxy and benzyloxyacetic acid derivatives as antisickling agents utilized the Hansch-type QSAR approach. nih.gov This analysis established a correlation between the in vitro activity and various physicochemical parameters of the molecules. The study used parameters such as:

Hydrophobicity (π): The partition coefficient, which measures how a molecule distributes between a lipid and an aqueous phase.

Electronic effects (σ): The Hammett constant, which accounts for the electron-donating or electron-withdrawing nature of substituents.

Steric effects (Molar Refraction, MR): A measure of the volume occupied by an atom or group of atoms.

The resulting equations showed that the potency of these compounds was positively correlated with the hydrophobicity (π values) and electronic (σ constants) of substituents on the phenyl ring. nih.gov Conversely, a negative correlation was found with the molar refraction (MR) of substituents in certain positions, indicating that bulky groups could be detrimental to activity. nih.gov

Another QSAR analysis on a series of 2-arylidene-4-(4-phenoxy-phenyl) but-3-en-4-olides as anti-inflammatory agents found that topological parameters, specifically Kier shape indices (κ₃ and κα₃), were important for describing their activity. researchgate.net Such models, once validated, can be used to predict the activity of new, unsynthesized analogs of this compound, guiding the design of more potent compounds. nih.govmdpi.com

Table 2: Key Parameters and Findings from QSAR Studies of Phenoxy Acid Derivatives

| Compound Series | Biological Activity | Key Descriptors | Correlation Coefficient (r) | Key Findings | Reference |

| Phenoxyacetic acids | Antisickling | Hydrophobicity (π), Electronic (σ) | 0.872 | Potency positively correlated with π and σ values of substituents. | nih.gov |

| Benzyloxyacetic acids | Antisickling | Hydrophobicity (π), Electronic (σ), Molar Refraction (MR) | 0.894 | Positive correlation with π and σ; negative correlation with MR of para-substituents. | nih.gov |

| 2-arylidene-4-(4-phenoxy-phenyl)but-3-en-4-olides | Anti-inflammatory | Kier Shape Indices (κ₃, κα₃) | Not specified | Topological parameters are crucial for describing anti-inflammatory activity. | researchgate.net |

| 4-(4-chlorobenzyl)phenoxyacetic acid esters | Antilipemic | Fujita-Ban group contributions | Not specified | A pyrid-3-ylmethyl ester group maximized activity and minimized toxicity. | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While docking provides a static picture of a binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is essential for understanding the conformational flexibility of this compound, its stability in different environments (like water or a lipid bilayer), and the dynamics of its interaction with a target protein.

For a molecule like this compound, MD simulations can address several key questions:

Conformational Preferences: The molecule possesses several rotatable bonds. MD can reveal the most populated conformations in solution, which may be the ones relevant for binding. The Automated Topology Builder (ATB) can be used to generate force field parameters for such simulations, as has been done for the related (2S)-2-phenylbutanoic acid. uq.edu.au

Binding Stability: After a docking simulation places the ligand in a binding site, a subsequent MD simulation can assess the stability of that binding pose. If the ligand remains stably bound throughout the simulation, it lends confidence to the predicted binding mode.

Interaction with Membranes: MD simulations are widely used to study how drugs interact with and permeate cell membranes. mdpi.com Simulations could show how this compound orients itself within a lipid bilayer, a crucial step for reaching intracellular targets. For example, studies have shown that a molecule's location within a membrane depends on factors like its lipophilicity and the membrane's composition. mdpi.com

By analyzing the trajectories from an MD simulation, researchers can calculate properties like root-mean-square deviation (RMSD) to assess stability and identify dynamic intermolecular interactions that are not apparent from static models. nih.gov

Table 3: Applications of Molecular Dynamics Simulations in Drug Research

| Simulation Focus | Information Gained | Relevance to this compound | Example from Literature |

| Ligand in Solution | Preferred conformations, flexibility, solvent interactions. | Understanding the molecule's inherent structural dynamics before binding. | Analysis of reaction mechanisms for polarized dienes. nih.gov |

| Ligand-Protein Complex | Stability of binding pose, dynamic interactions, residence time. | Validating docking results and understanding the kinetics of binding. | Study of drug-target binding affinity. biorxiv.org |

| Ligand in Membrane | Permeation mechanism, orientation, and location within the lipid bilayer. | Predicting bioavailability and ability to reach intracellular targets. | Investigating the location of antioxidants like curcumin (B1669340) and quercetin (B1663063) in lipid bilayers. mdpi.com |

De Novo Drug Design and Virtual Screening Based on Structural Features

The structural features of this compound—a carboxylic acid (hydrogen bond donor/acceptor), a phenyl group, and a phenoxy group (hydrophobic/aromatic features)—make it an excellent starting point for both virtual screening and de novo design.

Virtual Screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com

Ligand-Based VS: If the target of this compound is unknown, its structure can be used to create a pharmacophore model. This model defines the essential 3D arrangement of its chemical features. This pharmacophore can then be used to screen databases for other molecules that match these features, potentially sharing the same mechanism of action. mdpi.com

Structure-Based VS: If a target protein is known, large compound libraries can be docked into its binding site to find novel scaffolds that fit. nih.govnih.gov The results are ranked, and the top compounds are selected for experimental testing.

De Novo Drug Design aims to create entirely new molecules with desired properties. nih.gov This can involve:

Fragment-Based Growth: Using a known binder or a fragment of the target molecule as a starting point and computationally "growing" it within the active site to improve affinity and other properties.

Algorithmic Design: Employing algorithms that piece together small molecular fragments to build novel molecules that are complementary in shape and chemical properties to the target's binding site. Deep learning methods are increasingly being used for this purpose. bakerlab.orgyoutube.com

These approaches can lead to the discovery of novel analogs of this compound with enhanced activity, selectivity, or improved pharmacokinetic properties. mdpi.com

Table 4: In Silico Strategies for Ligand Discovery

| Method | Approach | Starting Information | Goal |

| Ligand-Based Virtual Screening | Pharmacophore modeling, 2D/3D similarity searching. | Structure of an active molecule (e.g., this compound). | Find diverse molecules with similar key features. |

| Structure-Based Virtual Screening | Molecular docking of large compound libraries. | 3D structure of the biological target. | Identify new compounds that bind to the target. |

| De Novo Design | Fragment linking, structure generation algorithms. | 3D structure of the biological target. | Design novel molecules with optimal fit and interactions. |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. These calculations are vital for understanding the intrinsic properties and reactivity of this compound.

Methods like Density Functional Theory (DFT) can be used to compute a range of electronic descriptors:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential (ESP): The ESP map shows the charge distribution on the surface of the molecule, highlighting electron-rich (negative) and electron-poor (positive) regions. This is critical for predicting non-covalent interactions, particularly hydrogen bonding and electrostatic interactions, which the carboxylic acid group would dominate.

Atomic Charges: Calculating the partial charge on each atom helps to rationalize intermolecular interactions and reactivity.

Reaction Energetics: QC calculations can model reaction pathways, determine activation energies, and predict the products of chemical reactions, such as the oxidation of the butanoic acid chain. derpharmachemica.com

These fundamental properties underpin the behavior of this compound in QSAR models, its interactions in docking simulations, and the force fields used in MD simulations.

Table 5: Key Electronic Properties from Quantum Chemical Calculations and Their Significance

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates susceptibility to electrophilic attack; electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates susceptibility to nucleophilic attack; electron-accepting capability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Electrostatic Potential | Distribution of charge on the molecular surface. | Predicts sites for hydrogen bonding and electrostatic interactions, key for target recognition. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in long-range dipole-dipole interactions. |

Cheminformatics and Data Mining for Analog Discovery

Cheminformatics applies computational methods to analyze and manage large sets of chemical data. In the context of this compound, cheminformatics and data mining are powerful tools for discovering structurally similar analogs that may possess interesting biological activities.

Key techniques for analog discovery include:

Similarity Searching: This involves representing the structure of this compound as a molecular "fingerprint" (a binary string encoding structural features). This fingerprint is then compared against the fingerprints of millions of compounds in databases like PubChem nih.govnih.gov, ChEMBL, or commercial vendor databases matrix-fine-chemicals.com to find molecules with a high degree of structural similarity.

Substructure Searching: This more precise method searches for all molecules in a database that contain the core scaffold of this compound or a key part of it, such as the phenoxy-phenyl-butanoic acid framework.

Clustering: When a set of active compounds is known, clustering algorithms can group them based on structural similarity. Analyzing these clusters can reveal different structural classes and help identify the key features responsible for activity, a process that complements QSAR. mdpi.com

By mining these vast chemical datasets, researchers can identify commercially available compounds for immediate testing or find close analogs that provide new starting points for synthetic chemistry efforts, accelerating the process of lead optimization.

Advanced Analytical and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-Phenoxy-2-phenylbutanoic acid. While specific experimental NMR data for this compound is not widely available in published literature, the expected spectral features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to be complex, showing distinct signals for the aromatic protons of the phenyl and phenoxy groups, as well as the aliphatic protons of the butanoic acid chain. The chemical shifts of the aromatic protons would likely appear in the range of 6.8-7.5 ppm. The methine proton at the C2 position, being adjacent to both a phenyl group and a carbonyl group, would likely resonate as a multiplet. The methylene (B1212753) protons at C3 and C4 would also exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would provide further structural confirmation by showing distinct signals for each of the 16 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be expected to appear in the downfield region, typically around 170-180 ppm. The aromatic carbons would generate a series of signals between 115 and 160 ppm, while the aliphatic carbons would be found in the upfield region of the spectrum.

A detailed analysis of the chemical shifts, integration values, and coupling constants from both ¹H and ¹³C NMR spectra would allow for the complete assignment of the proton and carbon skeletons of this compound.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and probing the fragmentation pathways of this compound. The exact mass of the molecule is 256.11000 amu. vulcanchem.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 256. Subsequent fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 amu), leading to a significant fragment ion. Other characteristic fragmentation patterns could include cleavage of the ether linkage, loss of the phenoxy group (-OPh, 93 amu), or cleavage of the bond between C2 and C3 of the butanoic acid chain. Analysis of these fragmentation patterns provides valuable information for confirming the connectivity of the molecule. High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the parent ion and its fragments with high accuracy.

| Property | Value |

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.3 g/mol |

| Exact Mass | 256.11000 amu |

| Predicted LogP | 3.32390 |

Table 1: Physicochemical Properties of this compound. vulcanchem.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group. A strong, sharp absorption peak around 1700-1725 cm⁻¹ would indicate the C=O stretching of the carbonyl group. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage would likely appear in the 1200-1300 cm⁻¹ range.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, which contains a chiral center at the C2 position, X-ray crystallography of a single crystal would be invaluable for determining its absolute stereochemistry (R or S configuration). The analysis would also reveal detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, that govern the crystal packing. To date, no public crystal structure data for this compound is available.

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of this compound, enabling its separation, quantification, and purity assessment. Due to the presence of a chiral center, chiral HPLC methods would be necessary to separate the R- and S-enantiomers.

A typical reversed-phase HPLC method would likely employ a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase would be a critical parameter to control the ionization state of the carboxylic acid group and achieve optimal separation. Detection would most commonly be performed using a UV detector set at a wavelength where the aromatic rings show strong absorbance. The development of a validated HPLC method is essential for quality control, allowing for the accurate determination of the purity of this compound and the quantification of any impurities.

Electrochemical Methods for Redox Behavior Characterization